Pharmacopoeial Limit Specification: Impurity B at Maximum 0.5% in Leuprorelin Drug Substance
EP Monograph 1442 sets a quantified acceptance limit for Impurity B ([2-D-histidine]leuprorelin) at a maximum of 0.5% of the leuprorelin peak area by HPLC normalisation, placing it in the same regulatory tier as Impurity A and Impurity C (each also limited to 0.5%), whereas Impurity D is allowed up to 1.0% and total impurities must not exceed 2.5% [1]. This means (D-His2)-Leuprolide is one of only four specified impurities subjected to the tightest individual limit in the monograph, making its accurate quantification indispensable for batch release [1]. The disregard limit (reporting threshold) is 0.1%, so any batch with Impurity B content between 0.1% and 0.5% requires explicit identification and reporting against this standard [1].
| Evidence Dimension | Pharmacopoeial acceptance limit (individual impurity) |
|---|---|
| Target Compound Data | Maximum 0.5% (Impurity B, [2-D-histidine]leuprorelin) |
| Comparator Or Baseline | Impurity D: maximum 1.0%; unspecified impurities: maximum 0.5% each; total impurities: maximum 2.5% |
| Quantified Difference | Impurity B limit is 50% tighter than Impurity D limit (0.5% vs. 1.0%); equal to Impurities A and C limit |
| Conditions | EP Monograph 1442, Related Substances test by HPLC normalisation procedure (C18 column, 220 nm detection) |
Why This Matters
Procuring an authentic (D-His2)-Leuprolide reference standard is a regulatory prerequisite for releasing leuprorelin API batches under EP jurisdiction, as no alternative impurity standard can validate compliance with the Impurity B ≤0.5% specification.
- [1] British Pharmacopoeia 2025, Leuprorelin Monograph (Ph. Eur. Monograph 1442), RELATED SUBSTANCES: Limits — impurities A, B, C: for each impurity, maximum 0.5 per cent; impurity D: maximum 1.0 per cent; unspecified impurities: maximum 0.5 per cent; total: maximum 2.5 per cent; disregard limit: 0.1 per cent. View Source
